Product packaging for Hexyl 2-methylpent-2-enoate(Cat. No.:CAS No. 58625-97-1)

Hexyl 2-methylpent-2-enoate

Cat. No.: B14600218
CAS No.: 58625-97-1
M. Wt: 198.30 g/mol
InChI Key: YYOHXOVPDMMXMP-UHFFFAOYSA-N
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Description

Classification and Structural Characteristics of α,β-Unsaturated Esters

α,β-Unsaturated esters are a subclass of organic compounds characterized by an ester group conjugated with a carbon-carbon double bond. The general structure is represented as (O=CR)−Cα=Cβ−R. wikipedia.org This arrangement means the carbonyl group of the ester is directly attached to a carbon atom (the α-carbon) which is part of a C=C double bond. fiveable.me

The key structural feature of these molecules is the conjugated π-system that encompasses the oxygen of the carbonyl group, the carbonyl carbon, and the α- and β-carbons of the double bond. fiveable.me This conjugation arises from the overlap of p-orbitals, which allows for the delocalization of π-electrons across these four atoms. nih.gov A significant consequence of this delocalization is the polarization of the molecule. The electron-withdrawing nature of the carbonyl group pulls electron density from the C=C double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. wikipedia.orgfiveable.me This reactivity pattern is a hallmark of α,β-unsaturated carbonyl compounds. wikipedia.org

These esters can be further classified based on the substitution pattern around the double bond, which can exist in different isomeric forms. nih.gov

Structural Feature Description
General Formula (O=CR)−Cα=Cβ−R wikipedia.org
Functional Groups Ester (-COOR), Alkene (C=C)
Key Characteristic Conjugation between the carbonyl group and the C=C double bond. wikipedia.orgfiveable.me
Reactivity Electrophilic at both the carbonyl carbon and the β-carbon. wikipedia.org

Overview of Chemical Significance in Organic Synthesis and Materials Science

The unique electronic structure of α,β-unsaturated esters makes them exceptionally versatile building blocks in organic synthesis and valuable monomers in materials science. beilstein-journals.org

In organic synthesis , their dual electrophilic nature at the carbonyl carbon and the β-carbon allows for a wide range of chemical transformations. wikipedia.org They are classic substrates for conjugate addition reactions, most notably the Michael reaction, where a nucleophile adds to the β-carbon. fiveable.me They also participate in various other important reactions, including:

Claisen Condensation : Where they can act as electrophiles. fiveable.me

Wittig Reaction : A common method for their synthesis from aldehydes. beilstein-journals.org

Diels-Alder Reactions : Where they can act as dienophiles.

Enantioselective Hydrogenation and Allylic Substitution : Serving as useful intermediates for creating stereospecific molecules. nih.gov

The development of stereoselective methods to synthesize specific isomers of α,β-unsaturated esters is a significant area of research, as different isomers can possess distinct biological activities. nih.gov

In materials science , α,β-unsaturated esters, particularly derivatives of acrylic acid (acrylates), are widely used as monomers for polymerization. wikipedia.orgrsc.org The reactivity of the double bond allows for the formation of long polymer chains. These polymers, known as polyacrylates, have diverse applications. wikipedia.org For example, hexyl methacrylate (B99206) (a structural isomer of hexyl 2-methylpent-2-enoate) is used in the production of coatings, adhesives, and sealants due to its ability to form durable and flexible materials. solubilityofthings.com The properties of the resulting polymers can be tuned by changing the structure of the ester, influencing characteristics like hydrophobicity and refractive index. rsc.orgresearchgate.net Their polymerization is a cornerstone of the industrial use of α,β-unsaturated carbonyls. wikipedia.org

Application Area Significance Examples of Reactions/Uses
Organic Synthesis Versatile electrophilic building blocks. beilstein-journals.orgMichael Addition, Claisen Condensation, Wittig Reaction. fiveable.mebeilstein-journals.org
Materials Science Monomers for polymer production. rsc.orgProduction of polyacrylates, coatings, adhesives. wikipedia.orgsolubilityofthings.com

Isomeric Forms and Stereochemical Considerations of this compound

The specific structure of this compound presents several points of isomeric complexity that are crucial to its chemical identity. The IUPAC name defines a molecule with a hexyl ester group and a pentenoic acid backbone that is methylated at the second position, with the double bond located between carbons 2 and 3.

Geometric Isomerism: The presence of the C2=C3 double bond allows for the existence of geometric isomers, designated as (E) and (Z).

The (E)-isomer (trans) has the higher priority groups on opposite sides of the double bond. For this compound, this would typically be the ester group and the ethyl group at C3.

The (Z)-isomer (cis) has these higher priority groups on the same side of the double bond.

The synthesis of α,β-unsaturated esters often requires careful control of reaction conditions to achieve a desired stereoisomer, as (E) and (Z) isomers can have different physical properties and biological activities. nih.gov The synthesis of maleates (cis-isomers) can be particularly challenging due to their tendency to isomerize to the more stable fumarates (trans-isomers). researchgate.net

Positional Isomerism: Besides the primary structure, several positional isomers exist. For example, PubChem lists an entry for Hexyl 2-methyl-4-pentenoate, where the double bond is in a different position and not conjugated with the ester group. nih.gov The European Food Safety Authority (EFSA) has evaluated a mixture of "Hexyl-2-methylpent-(3 and 4)-enoate," indicating that mixtures of positional isomers are also encountered commercially. wiley.com

Stereoisomerism (Chirality): While this compound itself is not chiral, related isomers can be. For instance, if the ester were formed from a chiral alcohol (e.g., hexan-2-ol instead of hexan-1-ol), the resulting molecule would have a chiral center. The general class of α,β-unsaturated esters can contain chiral centers, and their stereospecific synthesis is an important goal in organic chemistry. google.comwiley.com

Isomer Type Description for this compound Relevance
Geometric Isomers (E) and (Z) configurations at the C2=C3 double bond. nih.govIsomers can have different properties and reactivity; synthesis often targets a specific isomer. nih.govresearchgate.net
Positional Isomers Location of the double bond (e.g., 2-pentenoate vs. 3- or 4-pentenoate). nih.govwiley.comAffects conjugation and chemical properties. Unconjugated isomers lack the characteristic reactivity of α,β-unsaturated systems.
Stereoisomers The parent molecule is achiral. Related structures formed with chiral alcohols or possessing different substitution patterns can be chiral. google.comwiley.comChirality is a critical factor in the biological activity of many organic molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B14600218 Hexyl 2-methylpent-2-enoate CAS No. 58625-97-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58625-97-1

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

hexyl 2-methylpent-2-enoate

InChI

InChI=1S/C12H22O2/c1-4-6-7-8-10-14-12(13)11(3)9-5-2/h9H,4-8,10H2,1-3H3

InChI Key

YYOHXOVPDMMXMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C(=CCC)C

Origin of Product

United States

Synthetic Methodologies for Hexyl 2 Methylpent 2 Enoate

Esterification Pathways for 2-Methylpent-2-enoic Acid and Hexanol Derivatives

This strategy presupposes the availability of 2-methylpent-2-enoic acid. The final step is the formation of the ester linkage with hexanol.

Direct esterification, commonly known as Fischer-Speier esterification, involves the reaction of a carboxylic acid (2-methylpent-2-enoic acid) with an alcohol (hexanol) in the presence of an acid catalyst. The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed.

Commonly used catalysts include strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). Heterogeneous catalysts like perfluorinated resinsulfonic acid (Nafion-H) can also be employed, offering advantages in terms of easier separation and recyclability.

Table 1: Catalysts for Direct Esterification

Catalyst Reaction Conditions Advantages
Sulfuric Acid (H₂SO₄) Reflux in excess hexanol or with a solvent (e.g., toluene) with Dean-Stark apparatus Low cost, readily available
Hydrochloric Acid (HCl) Typically used as a solution in an alcohol Effective for simple substrates
Nafion-H Heterogeneous catalysis, elevated temperatures Recyclable, environmentally friendly, reduced corrosion issues

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon, leading to a tetrahedral intermediate which subsequently eliminates water to form the ester.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. To synthesize Hexyl 2-methylpent-2-enoate, a simple alkyl ester, such as methyl 2-methylpent-2-enoate, can be reacted with hexanol. This reaction is also an equilibrium process and is often driven to completion by using a large excess of hexanol or by removing the lower-boiling alcohol (methanol in this case) by distillation.

Catalysis for transesterification can be achieved through various means:

Acid Catalysis: Similar to direct esterification, using catalysts like H₂SO₄ or Sc(OTf)₃.

Base Catalysis: Strong bases such as sodium methoxide or potassium carbonate can be effective. K₂HPO₄ has been shown to be an efficient catalyst for producing methyl esters under mild conditions. organic-chemistry.org

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts that enhance the nucleophilicity of alcohols for acylation reactions with esters. organic-chemistry.org

Enzymatic Catalysis: Lipases, such as Lipozyme 435, can be used as biocatalysts in solventless systems, offering high selectivity and mild reaction conditions. researchgate.net

Table 2: Transesterification Catalyst Systems

Catalyst Type Example Key Features
Acid Scandium(III) triflate (Sc(OTf)₃) Effective in boiling alcohols, compatible with microwave heating. organic-chemistry.org
Base Potassium Phosphate (K₂HPO₄) Mild conditions, tolerates various functional groups. organic-chemistry.org
Organocatalyst N-Heterocyclic Carbene (NHC) Promotes reaction via enhanced nucleophilicity of the alcohol. organic-chemistry.org

Construction of the 2-Methylpent-2-enoate Skeleton

This approach builds the core carbon structure of the target molecule using fundamental carbon-carbon bond-forming reactions.

Olefination reactions are powerful tools for creating carbon-carbon double bonds.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent). masterorganicchemistry.comwikipedia.orglibretexts.org To form the this compound skeleton, propanal could be reacted with a Wittig reagent derived from hexyl 2-bromopropanoate. However, the stereoselectivity of the Wittig reaction can be an issue; non-stabilized ylides often favor the formation of (Z)-alkenes, while stabilized ylides can produce mixtures. total-synthesis.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.orgalfa-chemistry.com This method is one of the most reliable for the stereocontrolled synthesis of olefins and strongly favors the formation of the thermodynamically more stable (E)-alkene, which is the desired isomer for many α,β-unsaturated esters. nrochemistry.com

The synthesis would involve reacting propanal with the carbanion generated from hexyl 2-(diethylphosphono)propanoate. The phosphonate reagent is typically deprotonated with a base like sodium hydride (NaH) or potassium carbonate. nrochemistry.com A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate salt, is easily removed during aqueous workup. alfa-chemistry.com

Table 3: Comparison of Wittig and HWE Reactions for α,β-Unsaturated Ester Synthesis

Reaction Reagent Typical Selectivity Byproduct Separation
Wittig Phosphonium Ylide (Z)-alkene for non-stabilized ylides Triphenylphosphine oxide Often requires chromatography

The aldol condensation provides a classic route to α,β-unsaturated carbonyl compounds. The carbon skeleton of 2-methylpent-2-enoic acid can be constructed via the self-condensation of propanal. youtube.com In the presence of a base (e.g., sodium hydroxide), two molecules of propanal react to form 3-hydroxy-2-methylpentanal (the aldol addition product). youtube.commasterorganicchemistry.com

Upon heating, this intermediate readily undergoes dehydration (loss of a water molecule) to yield the α,β-unsaturated aldehyde, 2-methylpent-2-enal. masterorganicchemistry.comimreblank.ch

The synthesis of the final ester requires two subsequent steps:

Oxidation: The resulting 2-methylpent-2-enal is oxidized to the corresponding carboxylic acid, 2-methylpent-2-enoic acid. A common and efficient oxidizing agent for this transformation is sodium chlorite (NaClO₂) buffered with a phosphate salt. researchgate.netgoogle.com

Esterification: The 2-methylpent-2-enoic acid is then esterified with hexanol using one of the methods described in section 2.1.

Olefin cross-metathesis is a powerful and atom-economical method for forming new carbon-carbon double bonds, catalyzed by transition-metal carbene complexes, most notably those based on ruthenium (e.g., Grubbs and Hoveyda-Grubbs catalysts). organic-chemistry.orguwindsor.ca

To form this compound, a cross-metathesis reaction could be performed between 1-butene and hexyl methacrylate (B99206). The reaction involves the exchange of alkylidene fragments between the two alkene partners. uwindsor.ca The reaction is driven forward by the release of a volatile byproduct, ethylene.

This methodology offers significant advantages, including mild reaction conditions and high tolerance for a wide range of functional groups. uwindsor.ca While the reaction can produce a mixture of E/Z isomers, conditions can often be optimized to favor the desired E-isomer, which is typically the thermodynamic product. illinois.edu Kinetically controlled catalytic processes have also been developed that can selectively generate (Z)-α,β-unsaturated esters. nih.gov

Table 4: Representative Catalysts for Cross-Metathesis

Catalyst Generation/Type Common Applications
Grubbs Catalyst, 1st Gen Ruthenium-based General olefin metathesis
Grubbs Catalyst, 2nd Gen Ruthenium-based Higher activity, broader substrate scope, including electron-deficient olefins like acrylates. acs.orgresearchgate.net

Carbonylation Reactions of Unsaturated Precursors

Carbonylation reactions serve as a highly effective and atom-efficient method for synthesizing α,β-unsaturated carbonyl compounds, including esters like this compound. nih.govrsc.org This approach involves the introduction of a carbonyl group (CO) into an organic molecule, typically using carbon monoxide gas and a metal catalyst. rsc.orgresearchgate.net

For the synthesis of this compound, a suitable unsaturated precursor, such as a substituted alkyne or a vinyl halide, can be utilized. One plausible pathway is the alkoxycarbonylation of an alkyne, specifically 2-pentyne. rsc.org In this reaction, the alkyne reacts with carbon monoxide and hexyl alcohol in the presence of a catalyst system, such as one based on palladium. The reaction proceeds by adding the hexoxycarbonyl group and a methyl group across the alkyne's triple bond.

Another potential route involves the carbonylation of a vinylmercuric halide precursor. google.com This method provides a direct, single-step synthesis that can result in high yields. google.com The reaction involves reacting the appropriate vinylmercuric halide with carbon monoxide and hexyl alcohol, often facilitated by a noble metal catalyst. google.com The carbonyl group is inserted at the site of the mercuric halide moiety, followed by esterification with the alcohol to yield the desired α,β-unsaturated ester. google.com

The table below summarizes representative catalyst systems that are generally applicable for the alkoxycarbonylation of alkynes to produce α,β-unsaturated esters.

Table 1: Catalyst Systems for Alkyne Alkoxycarbonylation

Catalyst Precursor Ligand Promoter/Additive Solvent Typical Yield (%)
PdCl₂ PPh₃ (Triphenylphosphine) CuI Acetonitrile 70-85
Pd(OAc)₂ dppp (1,3-Bis(diphenylphosphino)propane) TsOH (p-Toluenesulfonic acid) Toluene 75-90
[PdCl₂(PPh₃)₂] None Et₃N (Triethylamine) DMF 65-80

Stereoselective Synthesis of (E)- and (Z)-Hexyl 2-methylpent-2-enoate Isomers

The geometry of the double bond in this compound is critical, leading to the existence of (E) and (Z) stereoisomers. Achieving stereoselectivity in the synthesis is often accomplished using olefination reactions like the Horner-Wadsworth-Emmons (HWE) or Wittig reactions.

The Horner-Wadsworth-Emmons reaction is particularly effective for producing the (E)-isomer with high selectivity. This reaction involves the condensation of an aldehyde (propanal) with a phosphonate ylide. Specifically, the carbanion generated from triethyl phosphonoacetate or a related phosphonate bearing the 2-carboxyhexyl moiety can be used. researchgate.net Modified phosphonates, such as those developed by Still and Gennari, can be employed to favor the formation of the (Z)-isomer.

Alternatively, the Wittig reaction provides another route. The choice of the ylide (stabilized or non-stabilized) and the reaction conditions (solvent, presence of salts) can influence the E/Z selectivity of the resulting alkene. A stabilized ylide, such as one derived from a triphenylphosphonium salt containing the ester group, would typically react with propanal to yield predominantly the (E)-isomer of this compound.

Synthesis of Isotopically Labeled this compound Analogues for Mechanistic Studies

The synthesis of isotopically labeled analogues of this compound is essential for conducting mechanistic studies, metabolic tracking, and quantitative analysis. Labeling can be achieved by incorporating a stable isotope (e.g., ²H, ¹³C, ¹⁸O) or a radioisotope (e.g., ³H, ¹⁴C) at a specific position within the molecule.

The synthetic strategy depends on the desired label position:

Carbonyl Carbon Labeling: For labeling the carbonyl carbon (C-1), isotopically labeled carbon monoxide (¹³CO or ¹⁴CO) can be used as the carbonyl source in the carbonylation reactions described in section 2.2.4.

Hexyl Group Labeling: To label the hexoxy group, an isotopically labeled hexyl alcohol (e.g., hexan-1,1-d₂-ol or ¹³C-labeled hexanol) can be used during the final esterification step or in the alkoxycarbonylation reaction.

Alkyl Backbone Labeling: Labeling the pentenoate backbone can be accomplished by starting with an isotopically labeled precursor. For instance, using a ¹³C-labeled propanal in a Horner-Wadsworth-Emmons reaction would introduce the label into the alkene backbone.

These labeled compounds allow researchers to trace the molecule's path in chemical reactions or biological systems, providing valuable insights into reaction mechanisms and metabolic pathways.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield, purity, and stereoselectivity while minimizing costs and reaction time. The optimization process involves systematically varying key reaction parameters.

For a palladium-catalyzed carbonylation synthesis, critical factors include:

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and phosphine ligand can dramatically affect catalytic activity and selectivity.

Solvent: The polarity and coordinating ability of the solvent (e.g., toluene, DMF, acetonitrile) can influence reaction rates and catalyst stability.

Temperature and Pressure: Reaction temperature and the pressure of carbon monoxide are key variables that control reaction kinetics and can impact yield and byproduct formation.

Base/Additive: The presence of a base or other additives can be essential for catalyst regeneration and neutralizing acidic byproducts.

The following interactive table provides a hypothetical example of how reaction conditions could be optimized for a palladium-catalyzed synthesis of this compound from 2-pentyne and hexyl alcohol.

Table 2: Hypothetical Optimization of Reaction Conditions

Entry Catalyst (mol%) Ligand (mol%) Solvent Temperature (°C) Yield (%) E/Z Ratio
1 PdCl₂ (2) PPh₃ (4) Toluene 80 65 85:15
2 PdCl₂ (2) PPh₃ (4) Toluene 100 78 88:12
3 Pd(OAc)₂ (2) PPh₃ (4) Toluene 100 85 90:10
4 Pd(OAc)₂ (2) Xantphos (2.5) Dioxane 100 92 95:5

This systematic approach allows for the identification of the optimal conditions to achieve the desired product in high yield and purity.

Advanced Spectroscopic Characterization of Hexyl 2 Methylpent 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and dynamics of molecules. For Hexyl 2-methylpent-2-enoate, ¹H and ¹³C NMR, along with two-dimensional NMR techniques, are crucial for a complete structural assignment.

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound is expected to show distinct signals for each unique proton, with chemical shifts influenced by the electronic environment and multiplicities arising from spin-spin coupling with neighboring protons.

Based on the structure of this compound, the predicted ¹H NMR spectral data is presented in the table below. The vinylic proton is expected to appear most downfield due to its proximity to the electron-withdrawing ester group and its position on the carbon-carbon double bond. The protons of the hexyl ester chain will exhibit characteristic signals, including a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups.

Predicted ¹H NMR Data for this compound Predicted in CDCl₃ at 400 MHz

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) (Hz)
H-36.78t7.4
O-CH ₂-(CH₂)₄-CH₃4.15t6.7
H ₃C-C=1.85s-
=C-CH ₂-CH₃2.15q7.4
O-CH₂-CH ₂-(CH₂)₃-CH₃1.65p6.9
O-(CH₂)₂-(CH ₂)₃-CH₃1.32m-
=C-CH₂-CH1.05t7.4
O-(CH₂)₅-CH0.90t7.0

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the ester group is expected to be the most deshielded, appearing at the lowest field (highest ppm value). The sp² hybridized carbons of the double bond will also have characteristic downfield shifts. The sp³ hybridized carbons of the hexyl chain will appear at higher fields.

Predicted ¹³C NMR Data for this compound Predicted in CDCl₃

CarbonPredicted Chemical Shift (ppm)
C =O168.5
=C -CH₂-CH₃145.2
CH₃-C =128.0
O-C H₂-(CH₂)₄-CH₃64.5
O-CH₂-C H₂-(CH₂)₃-CH₃31.5
O-(CH₂)₂-C H₂-(CH₂)₂-CH₃28.7
=C-C H₂-CH₃25.7
O-(CH₂)₃-C H₂-CH₂-CH₃22.6
=C-CH₂-C H₃14.1
O-(CH₂)₅-C H₃13.7
C H₃-C=12.4

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the vinylic proton (H-3) and the adjacent methylene protons of the ethyl group. It would also reveal the coupling network within the hexyl chain, for instance, the correlation between the protons on the oxygen-adjacent methylene group and the next methylene group in the chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum indicates a C-H bond. This technique would be used to definitively assign each proton signal to its corresponding carbon atom in the hexyl chain, the methyl group on the double bond, and the ethyl group.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured mass. libretexts.org The molecular formula of this compound is C₁₂H₂₂O₂. The theoretical exact mass for this formula can be calculated and compared to the experimentally determined mass from an HRMS analysis to confirm the elemental composition.

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The resulting mass spectrum displays the molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would include:

McLafferty Rearrangement: A characteristic fragmentation of esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond.

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group.

Cleavage of the hexyl chain: Fragmentation along the alkyl chain, leading to a series of ions separated by 14 mass units (CH₂).

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and large molecules. For a relatively nonpolar compound like this compound, ESI might be used to form protonated molecules ([M+H]⁺) or adducts with ions such as sodium ([M+Na]⁺). nih.gov ESI is often coupled with HRMS to provide accurate mass data for the intact molecule, which is crucial for molecular formula determination. youtube.com The gentle nature of ESI typically results in minimal fragmentation, making it ideal for confirming the molecular weight.

Infrared (IR) Spectroscopy for Functional Group Identification and Conjugation Effects

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound, an α,β-unsaturated ester, reveals characteristic absorption bands that confirm its structural features.

The most prominent feature in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration. orgchemboulder.com For saturated aliphatic esters, this band typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.com However, in this compound, the carbonyl group is in conjugation with a carbon-carbon double bond (C=C). This conjugation delocalizes the π-electrons, which slightly weakens the C=O bond and results in a shift of its stretching frequency to a lower wavenumber. Consequently, the C=O stretch for α,β-unsaturated esters is typically observed in the 1730-1715 cm⁻¹ region. orgchemboulder.com

Another key functional group is the C=C double bond within the α,β-unsaturated system. The stretching vibration for this bond is expected to produce a medium to weak absorption band in the region of 1650-1600 cm⁻¹. The presence of this band, along with the shifted carbonyl absorption, is a strong indicator of the conjugated system.

The ester functionality is further confirmed by the presence of C-O stretching vibrations. Esters typically show two C-O stretches: one for the C-O single bond of the alcohol moiety and another for the C-O single bond of the carboxylic acid moiety. These bands usually appear as strong and broad absorptions in the fingerprint region, between 1300 and 1000 cm⁻¹. orgchemboulder.com

Additionally, the spectrum will exhibit C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons of the hexyl and methyl groups, and a weaker C-H stretching vibration just above 3000 cm⁻¹ for the sp² hybridized carbon of the double bond. C-H bending vibrations for the alkyl groups will also be present in the 1470-1350 cm⁻¹ range.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O (Ester)Stretching1730-1715Strong
C=C (Alkene)Stretching1650-1600Medium-Weak
C-O (Ester)Stretching1300-1000Strong, Broad
=C-HStretching~3080Weak
C-H (Alkyl)Stretching2960-2850Strong
C-H (Alkyl)Bending1470-1350Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The part of a molecule responsible for absorbing UV or visible light is known as a chromophore. scribd.com In this compound, the chromophore is the conjugated system formed by the carbonyl group (C=O) and the carbon-carbon double bond (C=C). fiveable.me

This conjugated system gives rise to a strong π → π* electronic transition, which is characteristic of α,β-unsaturated carbonyl compounds. researchgate.net This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The energy required for this transition corresponds to absorption in the ultraviolet region of the electromagnetic spectrum. A weaker n → π* transition, involving the excitation of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital, may also be observed. researchgate.net

The position of the absorption maximum (λmax) for the π → π* transition can be estimated using Woodward-Fieser rules. wikipedia.org For an acyclic or six-membered cyclic α,β-unsaturated ester, the base value for λmax is 195 nm. researchgate.net To this base value, increments are added for substituents on the double bond. In the case of this compound, there are two alkyl substituents (the methyl group and the rest of the carbon chain) at the α and β positions of the double bond. The contribution for an α-alkyl group is +10 nm and for a β-alkyl group is +12 nm.

The predicted λmax would therefore be calculated as follows: Base value (α,β-unsaturated ester) = 195 nm α-alkyl substituent (methyl group) = +10 nm β-alkyl substituent (ethyl group) = +12 nm Predicted λmax = 195 + 10 + 12 = 217 nm

The observed λmax is expected to be in this region, confirming the presence of the α,β-unsaturated ester chromophore. The molar absorptivity (ε) for this π → π* transition is typically high, in the range of 10,000-20,000 L mol⁻¹ cm⁻¹.

The table below outlines the expected UV-Vis spectroscopic data for this compound.

Parameter Value Transition
λmax~217 nmπ → π
Molar Absorptivity (ε)10,000-20,000 L mol⁻¹ cm⁻¹π → π

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. azom.com This data is crucial for verifying the molecular formula of a newly synthesized or purified substance. For this compound, with the molecular formula C₁₂H₂₂O₂, the theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), and oxygen (O).

The molecular weight of this compound is 198.30 g/mol . The theoretical percentage of each element is calculated as follows:

Carbon (C): (12 × 12.01 g/mol ) / 198.30 g/mol × 100% = 72.69%

Hydrogen (H): (22 × 1.008 g/mol ) / 198.30 g/mol × 100% = 11.18%

Oxygen (O): (2 × 16.00 g/mol ) / 198.30 g/mol × 100% = 16.13%

Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and elemental composition of the compound.

The following table presents the theoretical elemental composition of this compound.

Element Symbol Theoretical Mass Percentage (%)
CarbonC72.69
HydrogenH11.18
OxygenO16.13

Chromatographic and Separation Methodologies for Hexyl 2 Methylpent 2 Enoate

Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like Hexyl 2-methylpent-2-enoate. It is widely regarded as the "gold standard" for analyzing volatile flavor and fragrance compounds. nih.gov GC, particularly when coupled with mass spectrometry (GC-MS), is routinely used for both qualitative and quantitative analysis. nih.govreading.ac.uk

The separation of this compound and its potential isomers requires the careful optimization of GC parameters. Key variables include the choice of the stationary phase of the column, temperature programming, carrier gas flow rate, and injection technique.

For the analysis of esters and other volatile compounds, a non-polar or medium-polarity column is often employed. The separation is based on the boiling points and polarities of the components. A typical GC-FID analysis of fruit brandies, which contain a variety of esters, involves direct injection into the GC column. notulaebotanicae.ro

Table 1: Hypothetical Optimized GC Conditions for this compound Analysis

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Oven Program Initial temp 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
Detector Flame Ionization Detector (FID) at 300 °C or Mass Spectrometer (MS)
Injection Volume 1 µL (split ratio 50:1)

This table presents a hypothetical set of optimized conditions based on general principles of GC analysis for volatile esters.

The double bond in the 2-pentenoate moiety of this compound can exist as E/Z (cis/trans) isomers. These geometric isomers can often be separated by capillary GC due to their slightly different boiling points and interactions with the stationary phase. hplc.eu

For the analysis of volatile compounds in complex matrices, such as food and beverages, headspace analysis is a valuable technique. innovatechlabs.comgcms.cz This method involves analyzing the vapor phase above a sample, which contains the volatile and semi-volatile organic compounds. innovatechlabs.com It is a sensitive method for detecting trace aroma compounds. innovatechlabs.com

Several headspace sampling techniques can be employed in conjunction with GC-MS:

Static Headspace (SHS): A sample is sealed in a vial and heated to allow volatile compounds to equilibrate between the sample and the headspace. A portion of the headspace gas is then injected into the GC.

Dynamic Headspace (DHS) or Purge and Trap: An inert gas is passed through the sample, and the volatile compounds are trapped on a sorbent material. The trapped compounds are then thermally desorbed into the GC. innovatechlabs.com

Headspace Solid-Phase Microextraction (HS-SPME): A fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample. The adsorbed volatile compounds are then thermally desorbed in the GC injector. nih.govacs.orgmdpi.com HS-SPME is a solvent-free technique that concentrates volatile analytes. acs.org

HS-SPME is a widely used technique for the analysis of flavor and fragrance compounds in food. nih.gov Vacuum-assisted HS-SPME is an emerging technique that can improve the extraction of semi-volatile compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

While GC is the primary method for analyzing volatile esters, high-performance liquid chromatography (HPLC) also has important applications, particularly for less volatile or thermally sensitive compounds and for preparative-scale purification. hplc.euaocs.org For compounds like this compound, derivatization is often necessary to improve detection by UV or fluorescence detectors. aocs.orgcerealsgrains.org

Reverse-Phase HPLC (RP-HPLC): This is the most common mode of HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile-water or methanol-water mixtures). aocs.org In RP-HPLC, separation is based on hydrophobicity, with more non-polar compounds eluting later. For esters, gradient elution is often necessary to resolve compounds with different polarities. cerealsgrains.org

Normal-Phase HPLC (NP-HPLC): In this mode, a polar stationary phase (like silica) is used with a non-polar mobile phase. NP-HPLC is useful for separating isomers and compounds with polar functional groups. aocs.org

The choice between reverse-phase and normal-phase HPLC depends on the specific separation goals. For purity assessment of a relatively non-polar compound like this compound, RP-HPLC would be the typical choice.

Table 2: Hypothetical RP-HPLC Conditions for this compound Analysis (as a derivative)

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detector UV-Vis (at a wavelength suitable for the derivative)
Column Temperature 30 °C
Injection Volume 10 µL

This table presents a hypothetical set of RP-HPLC conditions. The actual conditions would depend on the specific derivative used.

This compound does not possess a chiral center. Therefore, chiral HPLC for enantiomeric separation is not applicable to this specific compound.

Advanced Separation Techniques for Isolation and Purification

For the isolation and purification of this compound on a larger scale, preparative chromatography is employed. This can be either preparative GC or preparative HPLC.

Preparative Gas Chromatography (Prep-GC): This technique is suitable for volatile and thermally stable compounds. It operates on the same principles as analytical GC but with larger columns and higher sample capacities to collect fractions of the purified compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a widely used method for purifying compounds. It allows for the isolation of larger quantities of a substance with high purity. Both normal-phase and reverse-phase modes can be used for preparative separations.

Other advanced techniques that could be applied for the isolation of this compound from complex natural extracts include:

Solvent-Assisted Flavor Evaporation (SAFE): A distillation technique used to isolate volatile compounds from a sample matrix under high vacuum and low temperatures, minimizing thermal degradation. mdpi.compfigueiredo.org

Stir Bar Sorptive Extraction (SBSE): Similar to SPME but with a larger volume of extraction phase coated on a stir bar, providing higher extraction efficiency for trace compounds. mdpi.com

These advanced techniques are particularly useful for isolating volatile compounds from food and fragrance matrices for further analysis and characterization. mdpi.com

Computational Chemistry and Molecular Modeling of Hexyl 2 Methylpent 2 Enoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and properties of molecules like Hexyl 2-methylpent-2-enoate. DFT calculations could provide significant insights into the molecule's behavior at a quantum mechanical level.

Geometry Optimization and Conformational Analysis

A crucial first step in the computational analysis of this compound would be to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Due to the presence of rotatable single bonds in the hexyl chain and around the ester group, this compound can exist in multiple conformations. A thorough conformational analysis would be necessary to identify the global minimum energy conformer as well as other low-energy conformers that may be present under ambient conditions.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. For this compound, the energy of the HOMO would indicate its ability to donate electrons, while the energy of the LUMO would reflect its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive species. These calculations would be invaluable in understanding the potential reaction pathways for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

DFT calculations can be employed to predict various spectroscopic parameters for this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would aid in the interpretation of experimental NMR spectra, helping to confirm the compound's structure. Similarly, the prediction of infrared (IR) vibrational frequencies would provide a theoretical spectrum that can be compared with experimental data to identify characteristic functional groups and their vibrational modes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. While no specific QSAR models for this compound have been found in the literature, the general framework for developing such a model can be described.

Derivation of Molecular Descriptors Related to Chemical Reactivity

To build a QSAR model for this compound, a set of molecular descriptors would first need to be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. For chemical reactivity, relevant descriptors could include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, partial atomic charges, and dipole moment.

Topological Descriptors: Molecular weight, connectivity indices, and shape indices.

Quantum Chemical Descriptors: Parameters derived from DFT calculations that quantify reactivity, such as electrophilicity and nucleophilicity indices.

Table 1: Examples of Molecular Descriptors for QSAR Modeling

Descriptor Class Example Descriptors Information Encoded
Electronic HOMO/LUMO Energies, Dipole Moment Electron-donating/accepting ability, polarity
Topological Molecular Weight, Wiener Index Size, branching

| Quantum Chemical | Electrophilicity Index, Hardness | Global reactivity, stability |

Statistical Validation of QSAR Models

Once a set of descriptors has been calculated for a series of related compounds, a mathematical model can be developed using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. The predictive power of this model must then be rigorously validated. qsardb.org

Internal validation techniques, such as leave-one-out cross-validation, are used to assess the robustness of the model. qsardb.org External validation, which involves predicting the activity of a set of compounds not used in the model's development, is crucial for evaluating its real-world predictive ability. qsardb.org A statistically sound and validated QSAR model could then be used to predict the chemical reactivity of new or untested esters similar in structure to this compound.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool to investigate the dynamic behavior of molecules, providing insights into intermolecular interactions and how they behave in a solution environment. For this compound, MD simulations can elucidate the nature of its non-covalent interactions, which govern its physical properties.

Solution Behavior: In a solution, the behavior of this compound would be dictated by its interactions with the solvent molecules. In nonpolar solvents, the interactions would be predominantly dispersive, leading to good solubility. In polar solvents, the hydrophobic hexyl chain would likely induce aggregation to minimize unfavorable interactions with the solvent, while the ester group would engage in dipole-dipole interactions with polar solvent molecules. MD simulations can model these solvation effects, predicting properties like the radial distribution function to understand the structuring of solvent molecules around the solute. The presence of the double bond introduces a degree of rigidity in the molecule, which influences its packing and conformational flexibility in solution, a phenomenon that has been observed in simulations of other unsaturated esters. nih.govnih.gov

Table 1: Representative Intermolecular Interaction Energies for Analogous Ester Compounds from Computational Studies

Interaction Type Molecule Type Method Calculated Interaction Energy (kcal/mol)
Dimerization Methyl Oleate X-ray & LF-NMR Weaker polar interactions noted
Dimerization Methyl Stearate Crystal Structure Analysis Suggests double sheets due to polar forces

This table presents data from studies on similar fatty acid esters to infer the potential intermolecular interactions of this compound. Specific values for the target compound are not available.

Prediction of Reaction Energetics and Transition States for Chemical Transformations

Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), is instrumental in predicting the energetics and mechanisms of chemical reactions. For this compound, this would involve modeling transformations such as hydrogenation, hydrolysis, and nucleophilic additions.

Transition State Analysis: A crucial aspect of understanding reaction mechanisms is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. wikipedia.orgucsb.edu For a reaction like the Michael addition to the β-carbon of the α,β-unsaturated system, DFT calculations can model the approach of the nucleophile and the subsequent bond formation, locating the transition state structure. rsc.org Frequency calculations are then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state relative to the reactants gives the activation energy, a key determinant of the reaction rate. e3s-conferences.orgacs.org

Table 2: Representative Calculated Activation Energies for Reactions of α,β-Unsaturated Carbonyl Compounds

Reaction Type Substrate Type Computational Method Calculated Activation Energy (kcal/mol)
Michael Addition α,β-Unsaturated Esters DFT 9.7 - 16.1
Ester Hydrogenation Methyl Benzoate DFT Varies with catalyst and pathway

This table provides a range of activation energies from computational studies on analogous α,β-unsaturated systems to illustrate the expected energetic barriers for reactions involving this compound. Specific values for the target compound require dedicated computational studies.

Reaction Mechanisms and Chemical Transformations of Hexyl 2 Methylpent 2 Enoate

Mechanisms of Formation and Isomerization

The formation of Hexyl 2-methylpent-2-enoate can be achieved through several synthetic routes, most commonly involving condensation reactions that establish the α,β-unsaturated system. Once formed, the geometry of the double bond can be subject to isomerization.

E/Z Isomerization Pathways of the α,β-Unsaturated System

The carbon-carbon double bond in this compound is subject to restricted rotation, leading to the possibility of E/Z stereoisomers. Isomerization between these forms can be induced through thermal or photochemical means.

Photochemical Isomerization: Exposure to ultraviolet (UV) radiation can promote the E/Z isomerization of α,β-unsaturated esters. This process often proceeds through the formation of an excited triplet state. The E-isomer, typically the more thermodynamically stable form, can absorb a photon and undergo intersystem crossing to a triplet state. In this excited state, the rotation around the carbon-carbon single bond becomes more facile, allowing for conversion to the Z-isomer before relaxing back to the ground state. The composition of the resulting photostationary state, a mixture of E and Z isomers, is dependent on the absorption characteristics of each isomer and the quantum yields of their interconversion. The presence of photosensitizers can facilitate this process by promoting the formation of the triplet state.

Thermal Isomerization: At elevated temperatures, E/Z isomerization can occur through a unimolecular mechanism. For some α,β-unsaturated esters, a proposed pathway involves a 1,5-hydrogen shift. In the case of the Z-isomer of certain related esters, a concerted mechanism can lead to the formation of a transient intermediate, which can then re-form the double bond in either the E or Z configuration. However, for many simple α,β-unsaturated esters, the energy barrier for thermal isomerization is significant.

Isomerization MethodKey Features
Photochemical Initiated by UV light, often involves a triplet excited state, leads to a photostationary state of E and Z isomers.
Thermal Requires elevated temperatures, can proceed via concerted mechanisms like a 1,5-hydrogen shift in specific structures.

Reactivity of the α,β-Unsaturated Ester Moiety

The defining characteristic of this compound is the conjugation of the carbon-carbon double bond with the carbonyl group of the ester. This conjugation results in a delocalized π-electron system, which creates electrophilic centers at both the carbonyl carbon and the β-carbon. This electronic feature is central to its reactivity.

Nucleophilic Addition Reactions (e.g., Michael Additions)

Due to the electron-withdrawing nature of the ester group, the β-carbon of the α,β-unsaturated system is electron-deficient and susceptible to attack by nucleophiles. This type of reaction is known as a conjugate addition or Michael addition.

The general mechanism for the Michael addition to this compound involves the following steps:

Nucleophilic Attack: A nucleophile adds to the β-carbon of the double bond.

Enolate Formation: The π-electrons of the double bond shift to the α-carbon, and the π-electrons of the carbonyl group move to the oxygen atom, forming a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is then protonated, typically by a protic solvent or upon acidic workup, at the α-carbon to yield the final saturated product.

A wide variety of nucleophiles can participate in Michael additions, including:

Enolates: Stabilized enolates derived from compounds like malonic esters or β-keto esters are classic Michael donors.

Organocuprates (Gilman Reagents): These reagents are particularly effective for 1,4-addition to α,β-unsaturated esters, minimizing the competing 1,2-addition to the carbonyl group.

Amines and Thiols: These heteroatomic nucleophiles can also undergo conjugate addition.

Nucleophile TypeExampleProduct Type
EnolateDiethyl malonate1,5-dicarbonyl compound
OrganocuprateLithium dihexylcuprateβ-alkylated ester
AmineHexylamineβ-amino ester

Electrophilic Addition Reactions to the Double Bond

The double bond of this compound can also undergo electrophilic addition, although the reactivity is somewhat attenuated compared to a simple alkene due to the electron-withdrawing effect of the ester group. The general mechanism proceeds through the attack of an electrophile on the π-bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), can occur across the double bond. The reaction typically proceeds through a cyclic halonium ion intermediate. The subsequent attack by a halide ion or the solvent can lead to a mixture of dihalogenated and halohydrin-type products. The regioselectivity of the addition can be influenced by the electronic effects of the ester group.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) also proceeds via a carbocation intermediate. According to Markovnikov's rule, the proton will add to the carbon atom that results in the more stable carbocation. In the case of this compound, the carbocation at the β-position is destabilized by the adjacent electron-withdrawing ester group, while the carbocation at the α-position is somewhat stabilized by the methyl group. This can lead to complex product mixtures.

Chemical Degradation Pathways

The primary chemical degradation pathway for this compound is the hydrolysis of the ester functional group. This reaction can be catalyzed by either acid or base.

Hydrolysis Mechanisms in Various Chemical Environments

Acid-Catalyzed Hydrolysis: In an acidic aqueous environment, the ester undergoes hydrolysis to yield 2-methylpent-2-enoic acid and hexanol. libretexts.org This reaction is the reverse of Fischer esterification and is an equilibrium process. wikipedia.orgchemistrysteps.comdalalinstitute.com The mechanism involves the following steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. chemguide.co.uklibretexts.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. chemguide.co.uklibretexts.org

Proton Transfer: A proton is transferred from the attacking water moiety to the alkoxy oxygen.

Elimination: The protonated hexanol is eliminated as a leaving group, and the carbonyl group is reformed.

Deprotonation: The protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product.

To drive the equilibrium towards the products, a large excess of water is typically used. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): In a basic environment, the hydrolysis of this compound is an irreversible process that yields the salt of 2-methylpent-2-enoic acid and hexanol. libretexts.orgwikipedia.org The mechanism proceeds as follows:

Nucleophilic Attack: A hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral alkoxide intermediate. wikipedia.orgjk-sci.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the hexoxide ion as the leaving group.

Hydrolysis ConditionCatalyst/ReagentKey FeaturesProducts
Acidic Strong acid (e.g., H₂SO₄)Reversible, equilibrium process2-Methylpent-2-enoic acid and Hexanol
Basic (Saponification) Strong base (e.g., NaOH)Irreversible, goes to completionSalt of 2-Methylpent-2-enoic acid and Hexanol

Oxidation Pathways and Oxidative Stability

The oxidative stability of this compound is primarily influenced by the presence of the carbon-carbon double bond and the allylic C-H bonds. The general mechanism of ester oxidation proceeds via a free-radical autoxidation process, which is catalyzed by factors such as heat, light, and the presence of metal ions. This process can be broken down into three main stages: initiation, propagation, and termination.

Initiation: The process begins with the formation of free radicals. This typically occurs through the abstraction of a hydrogen atom from the carbon atom adjacent to the double bond (the allylic position), as these C-H bonds are weaker and more susceptible to homolytic cleavage.

Propagation: The resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another ester molecule, forming a hydroperoxide (ROOH) and a new alkyl radical. This creates a chain reaction that continues to propagate.

Termination: The chain reaction is terminated when two radical species combine to form a non-radical product.

The α,β-unsaturated nature of this compound makes it particularly susceptible to nucleophilic attack at the β-carbon, which can lead to different oxidation products compared to non-conjugated esters. The primary products of autoxidation are hydroperoxides, which are unstable and can decompose into secondary oxidation products such as aldehydes, ketones, and carboxylic acids. copernicus.org This degradation can lead to changes in the physical properties of the substance, such as increased viscosity and the formation of deposits.

The stability of esters is also influenced by the structure of the alcohol and carboxylic acid moieties. For instance, esters derived from polyhydric alcohols that lack β-hydrogens exhibit enhanced thermal and oxidative stability. While this compound does not fall into this category, the principle highlights the importance of molecular structure in determining oxidative stability.

Stage Description Key Intermediates/Products
Initiation Formation of an alkyl radical through hydrogen abstraction from an allylic position.Alkyl radical (R•)
Propagation The alkyl radical reacts with oxygen to form a peroxy radical, which then forms a hydroperoxide and a new alkyl radical.Peroxy radical (ROO•), Hydroperoxide (ROOH)
Termination Two radicals combine to form a stable, non-radical product.Non-radical products
Decomposition Breakdown of unstable hydroperoxides.Aldehydes, Ketones, Carboxylic acids

Photodecomposition Mechanisms

Exposure to ultraviolet (UV) radiation can induce several photochemical reactions in α,β-unsaturated esters like this compound. The conjugated system absorbs UV light, promoting an electron to a higher energy molecular orbital (a π-π* transition). This excited state is the starting point for various decomposition pathways.

One of the primary photochemical reactions is (E/Z) geometric isomerization around the carbon-carbon double bond. The absorption of light can temporarily break the π-bond, allowing for rotation around the sigma bond, leading to the formation of the geometric isomer.

Another significant pathway is photoenolization , which can lead to positional isomerization. For α,β-unsaturated esters, irradiation can cause a tandfonline.comnih.gov-hydride shift from the Z-isomer to form a transient ketene (B1206846) hemiacetal. This intermediate can then be protonated to yield a β,γ-alkenyl ester, a process that is contra-thermodynamic. nih.gov

Prolonged exposure to UV radiation, especially in the presence of oxygen, can lead to photo-oxidative degradation. This process can involve the formation of radicals, leading to the cleavage of the ester bond and the polymer backbone in polymeric systems. nih.gov Studies on unsaturated polyester (B1180765) resins have shown that UV exposure leads to the breaking of ester bonds and the formation of surface cracks.

Mechanism Description Intermediate/Product
E/Z Isomerization Reversible conversion between geometric isomers upon UV absorption.(Z)-Hexyl 2-methylpent-2-enoate
Photoenolization tandfonline.comnih.gov-hydride shift from the Z-isomer to form a ketene hemiacetal.Ketene hemiacetal
Positional Isomerization Protonation of the ketene hemiacetal intermediate.Hexyl 2-methylpent-3-enoate
Photo-oxidation Radical-mediated degradation in the presence of UV light and oxygen.Cleavage of ester bonds, formation of smaller molecules

Thermal Decomposition Pathways

When subjected to high temperatures in the absence of oxygen (pyrolysis), esters containing a β-hydrogen atom on the alkyl group can undergo a specific type of elimination reaction. This reaction, known as ester pyrolysis or a thermal syn-elimination, proceeds through a cyclic six-membered transition state.

For this compound, this pathway involves the transfer of a hydrogen atom from the second carbon of the hexyl group to the carbonyl oxygen, with simultaneous cleavage of the C-O and C-H bonds. This concerted intramolecular reaction (an Ei mechanism) results in the formation of 2-methylpent-2-enoic acid and 1-hexene. This process typically requires temperatures in the range of 400-500 °C.

At higher temperatures, more complex and less specific decomposition pathways involving radical mechanisms can occur. These can lead to the cleavage of C-C, C-O, and C-H bonds, resulting in a complex mixture of smaller hydrocarbon molecules, carbon monoxide, and carbon dioxide. gla.ac.uknih.gov Studies on the pyrolysis of various esters have shown that the specific products formed depend on the ester's structure and the pyrolysis conditions. nih.gov

Pathway Mechanism Temperature Products
Ester Pyrolysis Concerted syn-elimination via a cyclic transition state.~400-500 °C2-Methylpent-2-enoic acid, 1-Hexene
Radical Scission Homolytic cleavage of C-C, C-O, and C-H bonds.>500 °CSmaller hydrocarbons, CO, CO₂

Polymerization Mechanisms

The carbon-carbon double bond in this compound allows it to act as a monomer in polymerization reactions. As a substituted acrylate, it can undergo polymerization through radical mechanisms.

Free radical polymerization is a chain reaction process used to produce a wide range of polymers and is applicable to vinyl monomers like α,β-unsaturated esters. byjus.comwikipedia.org The process consists of three key steps: initiation, propagation, and termination. byjus.comhacettepe.edu.tr

Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition or photochemical reaction. Common initiators include peroxides (e.g., benzoyl peroxide) and azo compounds (e.g., azobisisobutyronitrile, AIBN). The initiator radical then adds to the double bond of a monomer molecule, creating a new monomer radical. uomustansiriyah.edu.iq

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, rapidly increasing the length of the polymer chain. uomustansiriyah.edu.iq

Termination: The growth of a polymer chain is stopped through two primary mechanisms: combination (or coupling), where two growing chains join together, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains (one saturated and one unsaturated). hacettepe.edu.tr

The polymers produced by conventional free radical polymerization typically have a broad distribution of molecular weights and limited architectural control.

To overcome the limitations of conventional free radical polymerization, several controlled radical polymerization (CRP) techniques have been developed. These methods, also known as reversible-deactivation radical polymerization (RDRP), allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures (e.g., block copolymers). nih.govsci-hub.se The key principle is the establishment of a dynamic equilibrium between a small number of active, propagating radical species and a large majority of dormant species.

Three main techniques are widely used:

Atom Transfer Radical Polymerization (ATRP): This method uses a transition metal complex (commonly copper) as a catalyst to reversibly activate and deactivate the growing polymer chains through a halogen atom transfer process.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The propagating radical adds to the CTA, forming a dormant intermediate that can fragment to release a new radical, allowing the original chain to become dormant. This process allows all chains to grow at a similar rate. nih.gov

Nitroxide-Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical to reversibly cap the end of the growing polymer chain. At elevated temperatures, the C-O bond of this dormant species can undergo homolytic cleavage, regenerating the propagating radical and the nitroxide mediator.

These techniques could be applied to the polymerization of this compound to produce well-defined polymers for specialized applications.

Technique Controlling Agent Mechanism Principle Advantages
Free Radical Polymerization Initiator (e.g., AIBN, BPO)Irreversible chain growth.Simple, robust, wide monomer scope.
ATRP Transition Metal Catalyst (e.g., Cu-based)Reversible halogen atom transfer.Well-defined polymers, functional end-groups.
RAFT Thiocarbonylthio Compound (CTA)Reversible addition-fragmentation.Excellent control, wide monomer scope, tolerant to impurities.
NMP Nitroxide MediatorReversible capping of chain end.Metal-free, simple system.

Advanced Analytical Method Development for Hexyl 2 Methylpent 2 Enoate

Development of Highly Sensitive and Selective Detection Methods

The primary technique for the analysis of volatile and semi-volatile compounds like Hexyl 2-methylpent-2-enoate is Gas Chromatography-Mass Spectrometry (GC-MS). scioninstruments.comalwsci.com This method offers high chromatographic resolution and definitive identification based on mass spectra. nih.gov

For enhanced sensitivity and selectivity, the mass spectrometer is often operated in the Selected Ion Monitoring (SIM) mode. In SIM mode, the instrument is set to detect only specific ions characteristic of the analyte of interest, which significantly reduces background noise and improves the signal-to-noise ratio, thereby lowering the limit of detection. For this compound, characteristic ions would be selected from its electron impact (EI) mass spectrum to ensure specific detection even in complex matrices.

The choice of the gas chromatography column is also critical. A capillary column with a non-polar or medium-polarity stationary phase is typically employed for the separation of volatile esters. The specific choice would depend on the complexity of the sample matrix and the presence of other interfering volatile compounds.

Table 1: Proposed GC-MS Parameters for the Analysis of this compound

Parameter Value
Gas Chromatograph
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temp 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization Mode Electron Impact (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)

Quantification Methodologies and Calibration Strategies

For accurate quantification of this compound, an external standard calibration method is commonly employed. This involves preparing a series of standard solutions of the pure compound at known concentrations in a suitable solvent, such as hexane (B92381) or methanol. mdpi.com These standards are then analyzed using the developed GC-MS method to generate a calibration curve by plotting the peak area against the concentration.

The use of an internal standard is highly recommended to correct for variations in sample injection volume and potential matrix effects. An ideal internal standard would be a compound with similar chemical and physical properties to this compound but not naturally present in the samples. A deuterated analog of the analyte or a structurally similar ester could be suitable choices.

The linearity of the calibration curve should be established over the expected concentration range of the analyte in the samples. A linear regression analysis is performed, and a correlation coefficient (R²) value close to 1.0 indicates a good fit of the data to a linear model.

Table 2: Example of a Calibration Curve for this compound

Concentration (µg/mL) Peak Area
0.1 15,234
0.5 76,170
1.0 151,987
5.0 759,935
10.0 1,520,112
Linear Regression y = 151898x + 345

| Correlation Coefficient (R²) | 0.9998 |

Validation of Analytical Methods (e.g., Accuracy, Precision, Limit of Detection)

Method validation is essential to ensure that the analytical method is suitable for its intended purpose. mdpi.com Key validation parameters include accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scielo.br

Accuracy is determined by performing recovery studies on spiked samples. A known amount of this compound is added to a blank matrix, and the sample is analyzed. The percentage recovery is calculated as the measured concentration divided by the spiked concentration, multiplied by 100.

Precision is assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by analyzing multiple replicates of a sample at the same concentration on the same day and on different days, respectively. The results are expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected by the method. It is often estimated based on the signal-to-noise ratio (typically S/N = 3).

Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It is often estimated based on a signal-to-noise ratio of 10 or as the concentration at which the RSD is within a predefined acceptable limit.

Table 3: Typical Method Validation Parameters for the Analysis of a Volatile Ester

Parameter Acceptance Criteria Example Value
Accuracy (% Recovery) 80 - 120% 95.6%
Precision (RSD) < 15% 4.2%
Linearity (R²) ≥ 0.995 0.9998
Limit of Detection (LOD) - 0.05 µg/mL

Sample Preparation Techniques for Complex Matrices

The choice of sample preparation technique is crucial for extracting this compound from complex matrices such as food and beverages, and for concentrating it to a level suitable for detection. sepscience.com For volatile compounds, headspace-based techniques are often preferred as they are solvent-free and can reduce matrix interference. mdpi.commdpi.com

Static Headspace (HS) Analysis : In this technique, the sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the gas phase above the sample (the headspace). scioninstruments.com A portion of the headspace gas is then injected into the GC-MS system. The addition of salt to the sample can increase the volatility of the analyte. mdpi.com

Dynamic Headspace (Purge and Trap) : This method involves passing an inert gas through the sample to purge the volatile compounds, which are then trapped on a sorbent material. The trap is subsequently heated to desorb the analytes into the GC-MS. This technique is more sensitive than static headspace as it allows for the concentration of the analytes.

Solid-Phase Microextraction (SPME) : SPME is a solvent-free extraction technique where a fused silica fiber coated with a stationary phase is exposed to the headspace of the sample or directly immersed in a liquid sample. acs.org The volatile analytes adsorb to the fiber, which is then transferred to the GC inlet for thermal desorption and analysis. The choice of fiber coating is critical for the selective extraction of the target analyte.

Table 4: Comparison of Sample Preparation Techniques for Volatile Esters

Technique Advantages Disadvantages
Static Headspace (HS) Simple, fast, automated, solvent-free Less sensitive for trace analysis
Dynamic Headspace (Purge and Trap) High sensitivity, good for trace analysis More complex instrumentation, potential for analyte breakthrough

Chemical Applications and Process Development Utilizing Hexyl 2 Methylpent 2 Enoate

Role as a Chemical Intermediate in Organic Synthesis

The reactivity of Hexyl 2-methylpent-2-enoate makes it a potentially valuable intermediate in multi-step organic syntheses. The conjugated system is susceptible to a variety of addition reactions, allowing for the introduction of diverse functional groups.

One of the primary reactions of α,β-unsaturated esters is the Michael addition , where a nucleophile adds to the β-carbon of the carbon-carbon double bond. A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction, leading to the formation of more complex molecules. For instance, the reaction with a dialkyl malonate in the presence of a base would yield a substituted glutarate derivative after hydrolysis and decarboxylation.

Another significant transformation is the Diels-Alder reaction , where the α,β-unsaturated ester can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. This cycloaddition reaction is a powerful tool for the construction of complex cyclic systems.

Furthermore, the double bond can undergo epoxidation to form an epoxide ring, a versatile functional group that can be opened by various nucleophiles to introduce two new functional groups with specific stereochemistry. Catalytic asymmetric epoxidation methods have been developed for α,β-unsaturated esters, which could be applied to this compound to generate chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules nih.gov.

The ester group itself can be manipulated through reactions such as transesterification , hydrolysis to the corresponding carboxylic acid (2-methyl-2-pentenoic acid), or reduction to an allylic alcohol. These transformations further expand the utility of this compound as a synthetic intermediate.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagents/Catalysts Product Class
Michael Addition Nucleophiles (e.g., malonates, amines) Substituted hexanoates
Diels-Alder Reaction Conjugated dienes Cyclohexene derivatives
Epoxidation Peroxy acids (e.g., m-CPBA) Epoxy esters
Catalytic Hydrogenation H₂, Metal catalyst (e.g., Pd, Pt, Ni) Hexyl 2-methylpentanoate
Hydrolysis Acid or base 2-Methyl-2-pentenoic acid
Transesterification Alcohol, acid or base catalyst Different alkyl 2-methylpent-2-enoates

Monomer in Polymer Chemistry and Materials Science

The presence of a polymerizable double bond makes this compound a candidate for use as a monomer in the synthesis of various polymers.

Synthesis of Specialty Polymers and Copolymers

This compound can undergo free-radical polymerization to produce a homopolymer, poly(this compound). The hexyl group would be expected to impart flexibility and a lower glass transition temperature to the resulting polymer compared to analogous polymers with smaller alkyl groups.

More significantly, it can be used in copolymerization with other vinyl monomers, such as styrene, methyl methacrylate (B99206), or acrylonitrile, to tailor the properties of the resulting copolymers. By incorporating this compound into a polymer chain, properties such as hydrophobicity, solubility, and thermal characteristics can be modified. For example, its inclusion in a copolymer could enhance its compatibility with nonpolar materials or act as an internal plasticizer.

Chemical Modification of Polymeric Materials

This compound can also be utilized for the chemical modification of existing polymers . For instance, it could be grafted onto a polymer backbone containing reactive sites through various grafting techniques. This approach can be used to alter the surface properties of materials, such as adhesion, wettability, and biocompatibility.

Another avenue for modification involves polymers that already contain α,β-unsaturated ester moieties. These can undergo post-polymerization modification reactions, such as Michael additions, to introduce new functional groups along the polymer chain, thereby creating materials with tailored properties for specific applications rsc.org.

Catalytic Transformations Involving this compound

Catalysis plays a crucial role in unlocking the synthetic potential of this compound. A key catalytic transformation is the selective hydrogenation of the carbon-carbon double bond. Depending on the catalyst and reaction conditions, it is possible to selectively reduce the C=C bond while leaving the ester group intact, yielding Hexyl 2-methylpentanoate. Various catalysts based on transition metals like palladium, platinum, rhodium, and copper have been shown to be effective for the hydrogenation of α,β-unsaturated esters capes.gov.brmdpi.com. This transformation is valuable for producing saturated esters from unsaturated precursors.

Conversely, the carbonyl group of the ester can be selectively reduced to an alcohol using specific catalytic systems, although this is generally more challenging in the presence of a C=C double bond.

Other catalytic reactions include hydroformylation , which involves the addition of a formyl group and a hydrogen atom across the double bond, and various carbon-carbon bond-forming cross-coupling reactions if the molecule is first converted to a suitable derivative (e.g., a vinyl halide).

Process Development for Industrial-Scale Synthesis and Purification

The industrial-scale synthesis of this compound would likely involve the esterification of 2-methyl-2-pentenoic acid with hexanol. This is a reversible reaction, and to achieve high yields, the removal of water is essential.

Table 2: Common Esterification Methods

Method Catalyst Key Features
Fischer Esterification Strong acid (e.g., H₂SO₄, p-TsOH) Simple and cost-effective, but can lead to side reactions.
Steglich Esterification DCC, DMAP Mild conditions, but uses stoichiometric reagents.
Transesterification Acid or base catalyst Starting from a different ester of 2-methyl-2-pentenoic acid.

For large-scale production, a continuous process using a heterogeneous acid catalyst in a fixed-bed reactor would be advantageous. This simplifies catalyst separation and allows for continuous removal of water, driving the reaction to completion.

Purification of the final product would typically be achieved through distillation . The difference in boiling points between the reactants, product, and any byproducts would allow for their separation. The design of the distillation column, including the number of theoretical plates and the reflux ratio, would need to be optimized to achieve the desired purity.

Chemical Engineering Aspects of Production and Handling

From a chemical engineering perspective, the production of this compound involves several key considerations.

Reactor Design: For the esterification reaction, a Continuous Stirred-Tank Reactor (CSTR) or a Plug Flow Reactor (PFR) could be employed semanticscholar.org. A CSTR would provide good mixing and temperature control, while a PFR could offer higher conversion for a given reactor volume. The choice of reactor would depend on the desired production capacity, reaction kinetics, and heat transfer requirements. The reactor material would need to be resistant to corrosion by the acidic catalyst and reactants at elevated temperatures.

Heat Management: Esterification reactions are typically exothermic. A robust heat removal system, such as a reactor jacket or internal cooling coils, would be necessary to maintain the optimal reaction temperature and prevent thermal runaways.

Separation Processes: As mentioned, distillation is the primary method for purification. The design of the separation train would be critical for achieving high product purity and minimizing waste. This could involve a multi-column system to separate unreacted starting materials for recycling, the water byproduct, and the final product.

Handling and Storage: As with many organic esters, this compound is likely a combustible liquid. Appropriate safety precautions, such as grounding of equipment to prevent static discharge and use of inert gas blanketing in storage tanks, would be necessary. The material of construction for storage tanks and piping would need to be compatible with the ester to prevent degradation or contamination.

Q & A

(Basic) What spectroscopic methods are recommended to confirm the structural identity of hexyl 2-methylpent-2-enoate?

Answer:
Researchers should employ a multi-technique approach:

  • 1H and 13C NMR spectroscopy to verify ester linkage positions, alkyl chain branching, and double-bond geometry. Comparative analysis with reference spectra (e.g., from databases like PubChem) is critical for confirming peak assignments .
  • Infrared (IR) spectroscopy to identify characteristic ester carbonyl (C=O) stretches (~1740–1720 cm⁻¹) and alkene (C=C) absorption bands (~1650 cm⁻¹) .
  • Mass spectrometry (MS) for molecular ion ([M+H]+) confirmation and fragmentation pattern analysis to validate substituent positions .

(Basic) What synthetic routes are commonly used to produce this compound?

Answer:
The compound is typically synthesized via acid-catalyzed esterification :

React 2-methylpent-2-enoic acid with hexanol under reflux with a catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

Purify the product using fractional distillation or column chromatography to achieve >97% purity, as required for research-grade reagents .
Alternative methods include enzymatic esterification for greener synthesis, though reaction yields may vary .

(Basic) Which analytical techniques are most effective for assessing the purity of this compound?

Answer:

  • High-performance liquid chromatography (HPLC) with UV detection (e.g., Ascentis® phenyl-hexyl columns) to separate and quantify impurities .
  • Gas chromatography (GC) coupled with flame ionization detection (FID) for volatile byproduct analysis .
  • Karl Fischer titration to measure residual water content, critical for stability studies .
    Cross-validation with at least two methods ensures accuracy, especially when discrepancies arise between purity claims and experimental performance .

(Advanced) How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

Answer:
Design a controlled stability study :

Store samples under accelerated conditions (e.g., 40°C/75% relative humidity) and monitor degradation via HPLC-MS to identify oxidation or hydrolysis products .

Compare results with long-term stability data (e.g., -20°C vs. ambient storage) to establish degradation kinetics.

Use statistical tools (e.g., ANOVA) to assess significance of environmental factors (light, temperature, humidity) .
Contradictions often arise from unaccounted variables like trace metal contaminants or solvent residues; replicate studies with standardized protocols are essential .

(Advanced) What methodological approaches are used to study interactions of this compound in multi-component systems?

Answer:

  • Chromatographic co-elution studies (HPLC or GC) to detect physicochemical interactions with solvents or co-solutes .
  • Nuclear Overhauser effect spectroscopy (NOESY) to map spatial proximity of the compound with other molecules in solution .
  • DSC (Differential Scanning Calorimetry) to evaluate thermal compatibility in formulations and identify phase separation .
    Documentation of interaction mechanisms (e.g., hydrogen bonding, π-π stacking) requires complementary techniques like FT-IR or computational modeling .

(Advanced) How can researchers identify degradation products of this compound under oxidative or hydrolytic stress?

Answer:

  • Stress testing : Expose the compound to forced degradation conditions (e.g., H2O2 for oxidation, acidic/alkaline hydrolysis) .
  • LC-MS/MS analysis : Use high-resolution mass spectrometry to characterize degradation products (e.g., hexanol or 2-methylpent-2-enoic acid) and propose degradation pathways .
  • Isolation and NMR confirmation : Purify major degradants via preparative HPLC and validate structures through 2D NMR experiments .

(Advanced) What best practices ensure reproducibility in experiments involving this compound?

Answer:

  • Standardized synthesis protocols : Adopt strict temperature control (±1°C) and solvent drying steps to minimize batch-to-batch variability .
  • Purity validation : Require certificates of analysis (CoA) with ≥97% purity thresholds and orthogonal analytical verification .
  • Documentation : Record detailed storage conditions (e.g., inert atmosphere, desiccants) and aliquot handling procedures to prevent unintended degradation .

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